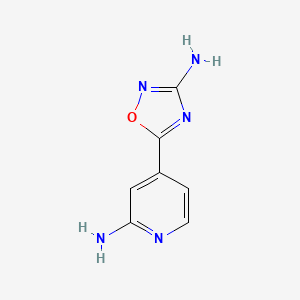

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Description

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridin-2-amine core linked to a 3-amino-1,2,4-oxadiazole ring. This structure combines the electron-rich pyridine moiety with the bioisosteric 1,2,4-oxadiazole, which is known for enhancing metabolic stability and binding affinity in medicinal chemistry . Its structural uniqueness makes it a candidate for antimicrobial and receptor-targeting applications, as inferred from analogs in the literature.

Properties

IUPAC Name |

5-(2-aminopyridin-4-yl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-3-4(1-2-10-5)6-11-7(9)12-13-6/h1-3H,(H2,8,10)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPFGPYXWPGGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC(=NO2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups . The reaction scope includes various amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .

Industrial Production Methods

While specific industrial production methods for 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up the reaction while maintaining safety and efficiency, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Reactivity and Functionalization

The compound’s amino and oxadiazole groups enable diverse chemical transformations:

A. Amino Group Reactivity

-

Acylation : Reaction with benzoyl chloride or phenyl isocyanate yields mono-acylated derivatives. For example:

-

Electrophilic Substitution : The pyridin-2-amine’s NH₂ group directs electrophiles to the para position, enabling bromination or nitration under mild conditions .

B. Oxadiazole Ring Modifications

-

Nucleophilic Attack : The oxadiazole’s electron-deficient C5 position reacts with nucleophiles (e.g., amines, alkoxides). For instance, substitution with aliphatic amines forms 5-alkylamino derivatives .

-

Cross-Coupling : Palladium-catalyzed Suzuki or Sonogashira couplings introduce aryl/alkynyl groups at the oxadiazole’s C5 position .

Reaction Optimization Data

Stability and Compatibility

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 4-(3-amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Properties : There is emerging evidence suggesting that this compound may have anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in leukemia and breast cancer models. The mechanism appears to involve the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives, including 4-(3-amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine. The results indicated that certain modifications to the oxadiazole ring enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Agricultural Applications

Pesticidal Properties : Compounds containing oxadiazole moieties have been investigated for their potential as pesticides. Research has shown that 4-(3-amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine exhibits herbicidal activity against certain weeds. This property can be harnessed to develop selective herbicides that minimize damage to crops.

Fungicidal Activity : In addition to herbicidal properties, this compound has demonstrated effectiveness against various plant pathogens. Field trials have indicated that formulations containing this compound can significantly reduce fungal infections in crops such as wheat and corn.

Material Science

Polymer Additives : The unique chemical structure of 4-(3-amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine allows it to be used as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties.

Case Study : A research article highlighted the use of this compound in developing high-performance polymers for electronic applications. The study found that adding small amounts of 4-(3-amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine improved the electrical conductivity and thermal resistance of the polymer matrix .

Table 1: Summary of Biological Activities

Table 2: Material Properties

Mechanism of Action

The mechanism of action of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

- Heterocycle Type : The 1,2,4-oxadiazole in the target compound contrasts with 1,3,4-oxadiazoles (e.g., in ), which exhibit distinct electronic properties and metabolic stability .

- Substituent Effects: The 3-amino group on the oxadiazole may enhance hydrogen bonding, as seen in muscarinic agonists (e.g., ’s compound with Kd ~10⁻⁴ M) .

- Synthetic Challenges : Low yields in (6%) and discontinuation of the target compound suggest synthetic hurdles compared to higher-yield analogs like the 47% yield in .

Molecular Weight and Drug-Likeness

The target compound’s molecular weight (~191.2) falls within the ideal range for oral bioavailability (<500 Da). In contrast, bulkier derivatives like the coumarin-linked compound (349.3 Da) may face permeability challenges .

Biological Activity

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine (CAS No. 1482849-02-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C7H7N5O

- Molecular Weight : 177.16 g/mol

- Structure : The compound features a pyridine ring substituted with an oxadiazole moiety, which is known for contributing to various biological activities.

The biological activity of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine is primarily attributed to its interaction with specific biological targets:

- GPBAR1 Agonism : The compound has been studied for its ability to activate the G-protein bile acid receptor 1 (GPBAR1), which plays a significant role in metabolic regulation and inflammation. Activation of GPBAR1 has implications for treating conditions such as type 2 diabetes and non-alcoholic fatty liver disease .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant activity against human leukemia and breast cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance anticancer properties .

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine:

Case Studies and Research Findings

- Study on GPBAR1 Activation : A study reported that compounds similar to 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine effectively activated GPBAR1 and selectively enhanced the expression of target genes involved in metabolic regulation. This suggests a promising avenue for developing selective GPBAR1 agonists for therapeutic use .

- Cytotoxic Activity Assessment : In vitro assays demonstrated that certain oxadiazole derivatives showed higher cytotoxicity than conventional chemotherapeutics like doxorubicin against several cancer cell lines. Flow cytometry analysis revealed that these compounds could induce apoptosis through pathways involving p53 activation and caspase cleavage .

- HDAC Inhibition Studies : Research indicates that modifications in the oxadiazole core structure can lead to potent HDAC inhibitors. Compounds derived from 1,2,4-oxadiazoles exhibited significant inhibitory activity against HDAC enzymes at nanomolar concentrations . This positions them as potential candidates for cancer therapy.

Q & A

Q. What are the established synthetic methodologies for preparing 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine?

Answer: The synthesis typically involves cyclization reactions of precursor amidoximes or hydrazides. For example:

- Boc-protection strategy : A Boc-protected aminobenzoic acid derivative (e.g., 4-aminobenzoic acid) can react with amidoximes under microwave irradiation to form the 1,2,4-oxadiazole ring, followed by deprotection with trifluoroacetic acid to yield the free amine .

- Hydrazide cyclization : Substituted benzoic acid hydrazides can undergo cyclization with phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the oxadiazole core .

Key considerations : Optimize reaction time, temperature, and stoichiometry to minimize side products.

Q. How is structural characterization of this compound performed?

Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm proton environments (e.g., pyridin-2-amine protons at δ 6.5–8.5 ppm) and carbon assignments (oxadiazole carbons at ~165–170 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths/angles and confirm tautomeric forms. This is critical for validating the oxadiazole-pyridine linkage .

- Mass spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS) to distinguish between isomers.

Q. What preliminary biological activities have been reported for structurally related 1,2,4-oxadiazole derivatives?

Answer: While direct data on this compound is limited, analogs show:

- Antimicrobial activity : Derivatives with pyridyl or phenyl substituents exhibit potent activity against S. aureus (4× more active than metronidazole) via membrane disruption .

- Antitumor potential : Analogs like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione show IC₅₀ values of ~9.4 µM across 11 cancer cell lines, suggesting DNA intercalation or kinase inhibition .

- Enzyme inhibition : Oxadiazole-containing compounds inhibit SARS-CoV-2 main protease (M) in docking studies, highlighting potential for antiviral research .

Advanced Research Questions

Q. How can synthetic yields be optimized for oxadiazole ring formation in this compound?

Answer: Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity. For example, microwave irradiation at 150°C with catalytic KCO enhances cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates during ring closure.

- Protection-deprotection cycles : Use Boc-protected amines to prevent side reactions during cyclization, followed by mild acid deprotection (e.g., TFA) .

Q. How should researchers address contradictory biological activity data across studies?

Answer: Contradictions often arise from assay variability. Mitigation steps:

- Standardize assay conditions :

- Cell lines : Use authenticated lines (e.g., NCI-60 panel for antitumor studies) to ensure reproducibility .

- Dosage consistency : Compare IC₅₀ values under identical concentrations (e.g., 10–100 µM range).

- Mechanistic validation : Pair bioactivity data with computational studies (e.g., molecular docking to confirm binding to S. aureus FabI enzyme) .

- Control experiments : Include reference compounds (e.g., metronidazole for antimicrobial assays) to calibrate activity thresholds .

Q. What computational and experimental methods are recommended to study its mechanism of action?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like SARS-CoV-2 M (PDB ID: 6LU7). Focus on oxadiazole interactions with catalytic cysteine residues .

- Dynamic simulations : Perform MD simulations (e.g., GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories.

- Metabolic profiling : Use LC-MS to identify metabolites in hepatocyte models, focusing on oxidative degradation of the oxadiazole ring .

- Crystallographic refinement : Apply SHELXL for high-resolution structural analysis of co-crystals with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.